molecular formula C24H18N2O4S B2531120 1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632316-76-8

1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2531120
CAS No.: 632316-76-8
M. Wt: 430.48
InChI Key: IVDWNGJZGILLIK-UHFFFAOYSA-N
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Description

1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, combining different organic reactions. One of the primary synthetic routes includes the following steps:

  • Formation of the Thiazole Moiety: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions to form the thiazole ring.

  • Allyloxy Substitution: The allyloxy group can be introduced through a nucleophilic substitution reaction involving an allyl halide and a phenolic compound.

  • Chromeno-Pyrrole Formation: The chromeno[2,3-c]pyrrole core can be synthesized by cyclization reactions, typically involving the condensation of an aldehyde with a suitable amine and subsequent ring closure.

  • Final Coupling: The various fragments are then coupled together using techniques such as palladium-catalyzed cross-coupling or other suitable methods to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the aforementioned steps for large-scale synthesis. This includes using flow chemistry techniques to ensure consistent yields and purity, as well as developing scalable purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can occur, particularly at the allyloxy and thiazole moieties.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

  • Substitution: Allyl halides, phenolic compounds, and thioamides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce partially or fully reduced compounds. Substitution reactions may lead to various substituted analogs.

Scientific Research Applications

1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

  • Chemistry: Used as a building block for synthesizing other complex molecules, exploring novel reaction mechanisms, and developing new synthetic methodologies.

  • Biology: Potential use in studying enzyme inhibitors, receptor modulators, and biochemical pathways.

  • Medicine: Investigation of its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.

  • Industry: Possible applications in the development of advanced materials, catalysts, and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is complex and depends on its specific applications. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other compounds with similar structural features or functionalities. Some similar compounds include:

  • Chromeno[2,3-c]pyrroles: Other derivatives with different substituents on the chromeno[2,3-c]pyrrole core.

  • Thiazole-containing Compounds: Molecules with different aryl or alkyl substituents on the thiazole ring.

  • Allyloxyphenyl Derivatives: Compounds with variations in the allyloxy or phenyl groups.

Uniqueness

What sets this compound apart is its specific combination of structural features, which may confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable subject of study in various scientific disciplines.

Exploring this compound further can potentially lead to the discovery of new applications and deepen our understanding of its properties and mechanisms.

Properties

IUPAC Name

7-methyl-1-(4-prop-2-enoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S/c1-3-11-29-16-7-5-15(6-8-16)20-19-21(27)17-13-14(2)4-9-18(17)30-22(19)23(28)26(20)24-25-10-12-31-24/h3-10,12-13,20H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDWNGJZGILLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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